molecular formula C11H12F3N5OS2 B2797682 N-ethyl-2-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-hydrazinecarbothioamide CAS No. 865659-80-9

N-ethyl-2-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-hydrazinecarbothioamide

Cat. No. B2797682
CAS RN: 865659-80-9
M. Wt: 351.37
InChI Key: OYTAKJKVWDLNFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C11H12F3N5OS2 and its molecular weight is 351.37. The purity is usually 95%.
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Scientific Research Applications

Reactive Intermediates and Heterocyclic Synthesis

Research by Aly et al. (2018) explored the reactivity of N-substituted hydrazinecarbothioamides with specific carbonitriles to afford a variety of heterocyclic rings. This study highlights the potential of utilizing such compounds in synthesizing diverse heterocyclic structures, which could have implications for drug design and material science (Aly et al., 2018).

Synthesis of Fluorescent Molecules

Wu et al. (2006) documented the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate and its use in generating trifluoromethylated pyrazolo[1,5-a]pyrimidine and tetrazine derivatives. This research is notable for discovering novel fluorescent molecules, suggesting applications in bioimaging and molecular probes (Wu et al., 2006).

Green Synthesis of Pyrano[2,3-c]-Pyrazoles

Al-Matar et al. (2010) developed a solvent-free synthesis method for pyrano[2,3-c]pyrazoles, demonstrating an environmentally friendly approach to synthesizing complex molecules. This method points to the potential for greener chemistry practices in pharmaceutical and chemical manufacturing (Al-Matar et al., 2010).

Antimicrobial Activity of Pyrazolyl Derivatives

Asif et al. (2021) focused on the synthesis of new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and evaluated their antimicrobial activity. This study underlines the potential pharmaceutical applications of compounds related to the chemical , specifically in developing new antimicrobial agents (Asif et al., 2021).

properties

IUPAC Name

1-ethyl-3-[[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carbonyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N5OS2/c1-3-15-10(21)17-16-8(20)6-4-5-7(11(12,13)14)18-19(2)9(5)22-6/h4H,3H2,1-2H3,(H,16,20)(H2,15,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTAKJKVWDLNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C1=CC2=C(S1)N(N=C2C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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